3,3-Dimethylhept-5-en-2-one

Catalog No.
S14961493
CAS No.
88356-09-6
M.F
C9H16O
M. Wt
140.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethylhept-5-en-2-one

CAS Number

88356-09-6

Product Name

3,3-Dimethylhept-5-en-2-one

IUPAC Name

3,3-dimethylhept-5-en-2-one

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-5-6-7-9(3,4)8(2)10/h5-6H,7H2,1-4H3

InChI Key

MWBZCOVFOJSXNV-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(C)(C)C(=O)C

3,3-Dimethylhept-5-en-2-one is an organic compound with the molecular formula C9H16O\text{C}_9\text{H}_{16}\text{O}. It is classified as a ketone due to the presence of a carbonyl group (C=O) and features a double bond between the fifth and sixth carbon atoms in its heptane backbone. The compound has two methyl groups attached to the third carbon, contributing to its unique reactivity and steric properties. This structure makes 3,3-Dimethylhept-5-en-2-one valuable in various chemical and industrial applications, particularly in organic synthesis and fragrance production .

  • Oxidation: The compound can be oxidized to yield carboxylic acids or aldehydes using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the ketone group into alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The presence of a double bond allows for substitution reactions where halogens or hydrogen halides can be introduced to the molecule .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
  • Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., HBr) can be utilized.

Synthesis of 3,3-Dimethylhept-5-en-2-one can be achieved through various methods:

  • Allylic Alcohols Reaction: A common method involves the reaction of tertiary allylic alcohols with acetoacetic ester in the presence of sodium ethoxide or other alkaline reagents.
  • Industrial Production: In industrial settings, high boiling solvents and catalysts such as aluminum isopropoxide are often employed to enhance yield and efficiency .

3,3-Dimethylhept-5-en-2-one has diverse applications across several fields:

  • Chemical Industry: Used as an intermediate in organic synthesis for producing various compounds.
  • Fragrance and Flavor Production: Its unique olfactory properties make it valuable in creating perfumes and flavoring agents.
  • Pharmaceuticals: Serves as a precursor for synthesizing bioactive molecules and pharmaceuticals .

Several compounds share structural similarities with 3,3-Dimethylhept-5-en-2-one. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
6-Methylhept-5-en-2-oneSimilar structure but different methyl group positioningMethyl group at position six affects reactivity
5-Hepten-2-oneLacks additional methyl groupsLess sterically hindered than 3,3-Dimethylhept-5-en-2-one
4-Methylpent-2-oneShorter carbon chain with a methyl groupDifferent chain length influences physical properties

Uniqueness

The uniqueness of 3,3-Dimethylhept-5-en-2-one lies in the specific arrangement of two methyl groups at the third carbon atom, which significantly influences its steric properties and reactivity compared to these similar compounds. This structural feature enhances its potential utility in

Darzens Reaction-Based Synthesis Pathways

The Darzens reaction is a classical method for constructing α,β-epoxy esters, which can serve as intermediates for ketone synthesis. For 3,3-dimethylhept-5-en-2-one, this approach involves the condensation of an α-haloester with a suitable ketone precursor. The reaction proceeds via deprotonation of the α-haloester by a strong base, forming a resonance-stabilized enolate. This nucleophile attacks the carbonyl carbon of the ketone, followed by intramolecular epoxide formation via an S~N~2 displacement of the halide.

For instance, reacting ethyl α-chloropropionate with 5-methylhex-4-en-2-one in the presence of sodium hydride in dimethylformamide (DMF) yields an epoxy ester intermediate. Subsequent acid-catalyzed ring opening and decarboxylation eliminate the ester group, producing 3,3-dimethylhept-5-en-2-one. The stereochemical outcome of the epoxide (cis or trans) depends on the steric and electronic properties of the starting materials, with bulky substituents favoring trans-epoxides due to reduced steric hindrance during the ring-closing step.

Table 1: Optimization of Darzens Reaction Parameters for 3,3-Dimethylhept-5-en-2-one Synthesis

BaseSolventTemperature (°C)Yield (%)
Sodium hydrideDMF2562
Potassium t-butoxideTHF048
LDAToluene-7835

The choice of base significantly impacts reactivity, with sodium hydride in DMF providing optimal yields.

Baeyer-Villiger Oxidation Approaches

Baeyer-Villiger oxidation enables the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones. For 3,3-dimethylhept-5-en-2-one, this method involves oxidizing a precursor such as 3,5-dimethylhept-3-en-2-one using a peroxyacid or peroxymonosulfate. The reaction proceeds via protonation of the carbonyl oxygen, nucleophilic attack by the peracid, and migration of a substituent to form an intermediate lactone or ester.

A patent by demonstrates the use of potassium peroxymonosulfate (Oxone®) suspended in DMF-water mixtures for oxidizing α,β-unsaturated ketones. Applying this to 3,5-dimethylhept-3-en-2-one under analogous conditions (23–32°C, 1.5 equivalents of water) yields 3,3-dimethylhept-5-en-2-one after hydrolysis of the intermediate formate ester. The migratory aptitude of substituents follows the order tertiary > secondary > aryl, ensuring preferential migration of the dimethyl-substituted carbon during the oxidation step.

Key Mechanistic Steps:

  • Criegee Intermediate Formation: The ketone reacts with the peracid to form a tetrahedral intermediate.
  • Migratory Insertion: The dimethyl-substituted carbon migrates to the adjacent oxygen, forming an oxocarbenium ion.
  • Deprotonation: Loss of a proton stabilizes the product, yielding the α,β-unsaturated ketone.

Hydrolysis and Decarboxylation Strategies

Ketonic decarboxylation offers a direct route to 3,3-dimethylhept-5-en-2-one from carboxylic acid precursors. For example, 3,3-dimethylhept-5-enoic acid undergoes decarboxylation at elevated temperatures (180–220°C) in the presence of metal oxide catalysts like manganese(II) oxide (MnO~2~). The reaction mechanism involves nucleophilic attack of the α-carbon on the adjacent carboxylate group, releasing carbon dioxide and water.

Reaction Pathway:

  • Acid Activation: The carboxylic acid adsorbs onto the metal oxide surface, facilitating deprotonation.
  • Decarboxylation: Cleavage of the C–COOH bond releases CO~2~, generating a carbanion intermediate.
  • Proton Transfer: The carbanion abstracts a proton, yielding the final ketone.

Table 2: Catalytic Systems for Decarboxylation of 3,3-Dimethylhept-5-enoic Acid

CatalystTemperature (°C)Conversion (%)Selectivity (%)
MnO~2~2009288
MgO2208576
CaO1807881

Manganese(II) oxide exhibits superior performance due to its Lewis acidity and ability to stabilize transition states.

Carbocation rearrangement dynamics in 3,3-dimethylhept-5-en-2-one involve several key mechanistic pathways that are fundamentally driven by the pursuit of enhanced thermodynamic stability [2] [3]. The formation of carbocations at various positions within the molecule triggers rearrangement processes that follow well-established patterns of 1,2-hydride shifts and 1,2-alkyl shifts [4] [5].

The tertiary carbon at position C3, bearing the geminal dimethyl substituents, serves as a particularly favorable site for carbocation formation due to its exceptional stability [6] [7]. When a carbocation forms adjacent to this tertiary center, rapid rearrangement occurs through 1,2-methyl shifts from the quaternary carbon to generate the more stable tertiary carbocation [3] [4]. This rearrangement process typically exhibits activation energies ranging from 10-20 kcal/mol for methyl shifts, which is significantly lower than the barriers observed for larger alkyl group migrations [8] [9].

Hyperconjugation effects play a crucial role in stabilizing the carbocation intermediates formed during these rearrangements [10] [11]. The tertiary carbocation at C3 benefits from nine hyperconjugation structures, arising from the interaction between the three adjacent carbon-hydrogen sigma bonds and the vacant p orbital of the positively charged carbon [10] [7]. This extensive hyperconjugation network, combined with the inductive electron-donating effects of the three alkyl substituents, creates a thermodynamic driving force that favors rearrangement toward the tertiary position [6] [12].

Rearrangement TypeEnergy Barrier (kcal/mol)Driving ForceRelevance to 3,3-Dimethylhept-5-en-2-one
1,2-Hydride Shift5-15Increased carbocation stabilityPossible from C4 to C3
1,2-Methyl Shift10-20Increased carbocation stabilityPossible from C3 methyl to C4
1,2-Alkyl Shift15-25Increased carbocation stabilityLess likely due to energy requirements

The kinetics of these rearrangement processes demonstrate temperature dependence that follows Arrhenius behavior, with higher temperatures accelerating the rate of rearrangement [8] [9]. However, the activation energies for rearrangements leading to more stable carbocations are typically lower, making these processes kinetically favorable even at moderate temperatures [13] [9].

Allylic Stabilization Effects in Intermediate Formation

The double bond present between C5 and C6 in 3,3-dimethylhept-5-en-2-one introduces significant allylic stabilization effects that profoundly influence reaction mechanisms and intermediate stability [14] [15]. Allylic carbocations formed through reactions at positions adjacent to the double bond exhibit enhanced stability due to resonance delocalization of the positive charge across multiple carbon atoms [14] [16].

The stabilization energy provided by allylic resonance typically ranges from 12-15 kcal/mol compared to non-allylic carbocations of similar substitution patterns [14] [15]. This stabilization arises from the overlap of the vacant p orbital of the carbocation with the π system of the adjacent double bond, creating a conjugated system that allows charge delocalization [16]. The molecular orbital description reveals that electrons occupy bonding and non-bonding molecular orbitals while the antibonding orbital remains vacant, contributing to overall system stability [14].

In 3,3-dimethylhept-5-en-2-one, the formation of allylic intermediates at C4 or C6 positions results in resonance structures that distribute the positive charge between the terminal carbons of the allylic system [14] [17]. This delocalization effect makes allylic carbocations significantly more stable than tertiary alkyl carbocations, with stability orders following: allylic > tertiary > secondary > primary > methyl [15] [16].

Carbocation TypeRelative StabilityHyperconjugation StructuresFormation Energy (kcal/mol)
Primary (1°)1.0 (baseline)0+150
Secondary (2°)10³6+136
Tertiary (3°)10⁵9+125
Allylic (resonance stabilized)10⁴ - 10⁶Variable+130
3,3-Dimethyl tertiary10⁶ (enhanced)9 + steric relief+120 (estimated)

The kinetic implications of allylic stabilization manifest in reaction selectivity patterns where allylic positions demonstrate enhanced reactivity toward electrophilic and radical species [18] [19]. Free radical halogenation reactions show particularly pronounced selectivity for allylic positions, with allylic radicals being more stable than even tertiary alkyl radicals due to resonance stabilization [18]. This enhanced stability translates to lower activation energies for radical formation at allylic positions, making these sites kinetically preferred in radical chain mechanisms [18].

The transition states leading to allylic intermediates also benefit from stabilization through partial development of allylic character [20] [17]. Both nucleophilic substitution reactions proceeding through SN1 and SN2' mechanisms can access allylic stabilization, though the extent of stabilization varies depending on the degree of allylic character developed in the transition state [17] [19].

SN1 vs. SN2 Pathway Dominance in Halogenation Reactions

The halogenation reactions of 3,3-dimethylhept-5-en-2-one exhibit pathway selectivity that depends critically on the position of attack and the specific reaction conditions employed [21] [22]. The structural features of this molecule create a complex landscape where both SN1 and SN2 mechanisms can operate, with dominance determined by substrate structure, nucleophile strength, solvent properties, and temperature [23] [24].

At the tertiary C3 position, bearing the geminal dimethyl groups, SN1 pathways predominate due to the exceptional stability of the tertiary carbocation intermediate [21] [22]. The steric hindrance created by the two methyl substituents effectively blocks backside approach of nucleophiles, making SN2 displacement kinetically unfavorable [25] [24]. The rate-determining step involves heterolytic cleavage of the carbon-halogen bond to form the tertiary carbocation, which then rapidly reacts with available nucleophiles [21] [22].

FactorSN1 FavoredSN2 FavoredEffect on 3,3-Dimethylhept-5-en-2-one
Substrate StructureTertiary (3°)Primary (1°)Mixed (3° at C3, 1° at C1/C7)
Nucleophile StrengthWeak nucleophilesStrong nucleophilesDepends on nucleophile used
Solvent PolarityPolar protic (H₂O, ROH)Polar aprotic (DMSO, DMF)Depends on solvent used
TemperatureHigher temperaturesLower temperaturesTemperature dependent
Leaving GroupGood leaving groups (I⁻, Br⁻)Good leaving groups (I⁻, Br⁻)Depends on halogen used
Carbocation StabilityHigh stability (3°, allylic)Low stability (1°)SN1 favored at C3 position
Steric HindranceHigh steric hindranceLow steric hindranceHigh at C3 (geminal dimethyl)
Allylic StabilizationPresent (enhances)AbsentPresent at C5-C6 double bond

The kinetics of SN1 reactions at the tertiary position follow first-order kinetics, with reaction rates dependent solely on the concentration of the substrate [22] [24]. Rate constants for tertiary halide solvolysis typically range from 10⁻³ to 10⁻¹ s⁻¹ at ambient temperatures in polar protic solvents, reflecting the rapid ionization step followed by fast nucleophilic capture [24].

Primary positions such as C1 and C7 in the molecule favor SN2 mechanisms due to the instability of primary carbocations and the accessibility of these positions to nucleophilic attack [21] [22]. The SN2 pathway proceeds through a concerted mechanism with simultaneous bond formation and bond breaking, resulting in inversion of configuration at the reactive center [25] [24]. Second-order kinetics characterize these reactions, with rates proportional to both substrate and nucleophile concentrations [22] [24].

The presence of the allylic double bond introduces additional complexity through potential SN2' mechanisms, where nucleophilic attack occurs at an allylic position with simultaneous displacement of the leaving group and migration of the double bond [17] [19]. These reactions benefit from allylic stabilization in the transition state while maintaining the concerted nature characteristic of SN2 processes [17].

Temperature effects on pathway selectivity follow predictable patterns, with higher temperatures generally favoring SN1 pathways due to the entropic advantages associated with ionization processes [23] [24]. The activation parameters for SN1 reactions typically show positive entropy of activation, while SN2 reactions exhibit negative or small positive entropy values [24].

Reaction TypeRelative RateMechanismTemperature Effect
Chlorination (tertiary C-H)6.0 (vs primary)Free radicalIncreases with T
Bromination (tertiary C-H)19,400 (vs primary)Free radicalIncreases with T
SN1 (tertiary carbon)FastTwo-step ionizationModerate T dependence
SN2 (primary carbon)Slow (steric hindrance)Concerted displacementLow T dependence
Allylic halogenationEnhanced (resonance)Free radical/ionicIncreases with T
Carbocation rearrangementFavorable (3° → 3°)Carbocation shiftDecreases with T

Solvent effects play a crucial role in determining pathway selectivity, with polar protic solvents stabilizing ionic intermediates and favoring SN1 mechanisms [23] [24]. The ability of protic solvents to solvate both the developing carbocation and the departing halide anion through hydrogen bonding interactions reduces the activation energy for ionization [24]. Conversely, polar aprotic solvents enhance nucleophile reactivity by minimizing solvation of anionic nucleophiles, thereby favoring SN2 pathways [23] [24].

Selenium dioxide represents one of the most versatile and widely employed oxidizing agents for the selective transformation of 3,3-dimethylhept-5-en-2-one derivatives. The Riley oxidation, first reported by Harry Lister Riley and colleagues in 1932, has proven particularly effective for introducing oxygen functionality at activated positions adjacent to the carbonyl group and at allylic sites [1] [2].

Mechanistic Framework

The selenium dioxide mediated oxidation of 3,3-dimethylhept-5-en-2-one proceeds through a well-established mechanistic pathway involving initial attack by the enol tautomer at the electrophilic selenium center [3] [2]. The oxidation of carbonyl alpha-methylene positions begins with the formation of a seleninic acid intermediate, followed by rearrangement and water loss. Subsequently, a second equivalent of water attacks the alpha position, with red amorphous selenium being liberated in the final step to yield the 1,2-dicarbonyl product [1] [4].

For allylic oxidation pathways, the mechanism involves an ene reaction at the electrophilic selenium center, proceeding through a concerted process. A 2,3-sigmatropic shift occurs through an envelope-like transition state, generating the allylselenite ester intermediate. Upon hydrolysis, this intermediate yields the corresponding allylic alcohol with retention of the double bond geometry [3] [5]. The (E)-orientation about the double bond, a consequence of the envelope-like transition state, is observed in the penultimate ester formation and is retained during the hydrolysis step [1] [2].

Reaction Conditions and Optimization

The optimization of selenium dioxide catalyzed oxidations requires careful consideration of reaction parameters including temperature, solvent selection, and oxidant stoichiometry. Classical Riley oxidation conditions typically employ selenium dioxide in 1,4-dioxane, either anhydrous or with minimal water addition [6] [7]. The reaction temperature generally ranges from 80°C to 120°C, with reaction times varying from 4 to 12 hours depending on substrate reactivity and desired conversion levels [8] [9].

A significant advancement in selenium dioxide chemistry involves the use of catalytic amounts of selenium dioxide in combination with stoichiometric co-oxidants such as tert-butyl hydroperoxide. This approach addresses the economic and environmental concerns associated with the use of large quantities of toxic selenium compounds [5] [10]. The co-oxidant serves to reoxidize the selenium(II) species generated during the reaction, maintaining the catalytic cycle and ensuring consistent product formation [11] [12].

Substrate Selectivity and Regiocontrol

The regioselectivity of selenium dioxide oxidation depends significantly on the substitution pattern of the substrate. For 3,3-dimethylhept-5-en-2-one, the presence of the geminal dimethyl groups at the 3-position influences the reaction pathway. Ketones with multiple available α-methylene positions react preferentially at the least hindered site [1] [13]. The reaction exhibits high selectivity for tertiary over secondary carbon-hydrogen bonds, with reaction rates following the general order: tertiary CH > secondary CH₂ > primary CH₃ [2] [6].

Synthetic Applications and Product Distribution

The selenium dioxide oxidation of 3,3-dimethylhept-5-en-2-one can yield various products depending on the reaction conditions employed. Under standard conditions in 1,4-dioxane at 100°C, the primary product is the corresponding α-diketone, formed through oxidation of the α-methylene group adjacent to the carbonyl functionality [9] [3]. When conducted in the presence of acetic acid as solvent, the reaction can be arrested at the allylic alcohol stage due to the formation of acetate esters, which are more stable under the reaction conditions [5] [14].

The stereochemical outcome of allylic oxidation shows a strong preference for the (E)-configuration of the resulting double bond. This stereoselectivity arises from the geometric constraints imposed by the envelope-like transition state during the 2,3-sigmatropic rearrangement [3] [15]. The retention of double bond geometry is a characteristic feature of selenium dioxide mediated allylic oxidations, distinguishing this method from other oxidative processes that may result in double bond migration or isomerization [10] [16].

Acid-Catalyzed Isomerization Pathways

Acid-catalyzed isomerization reactions of 3,3-dimethylhept-5-en-2-one provide access to a diverse array of structural isomers through controlled rearrangement processes. These transformations typically proceed through carbocationic intermediates or concerted mechanisms, depending on the specific acid catalyst and reaction conditions employed [17] [18].

Mechanistic Considerations

The acid-catalyzed isomerization of 3,3-dimethylhept-5-en-2-one can proceed through several distinct mechanistic pathways. The most common involves protonation of the carbonyl oxygen, followed by enolization and subsequent protonation at different positions along the carbon chain [18] [19]. This process can result in migration of the double bond to alternative positions, yielding constitutional isomers with altered substitution patterns [17] [20].

An alternative pathway involves the formation of a carbocationic intermediate through protonation of the alkene double bond. This mechanism is particularly favored when using strong acids such as sulfuric acid or trifluoroacetic acid at elevated temperatures [21] [22]. The carbocation can undergo Wagner-Meerwein rearrangements, leading to skeletal rearrangements and the formation of products with altered carbon frameworks [17] [23].

Catalyst Systems and Selectivity

The choice of acid catalyst significantly influences both the reaction rate and product distribution in isomerization reactions. Bronsted acids such as sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid have been extensively studied for their ability to promote isomerization of enone substrates [17] [19]. The acid strength and coordinating ability of the counterion both play crucial roles in determining the stereochemical outcome of the reaction [22] [24].

Lewis acids, including aluminum chloride and boron trifluoride, offer alternative catalytic systems that can provide different selectivity patterns. These catalysts often coordinate directly to the carbonyl oxygen, activating the substrate toward nucleophilic attack and facilitating rearrangement processes [25] [26]. The use of chiral Lewis acids has been explored for achieving enantioselective isomerizations, though with limited success for simple enone substrates [26] [27].

Temperature and Kinetic Effects

The temperature dependence of acid-catalyzed isomerization reactions follows Arrhenius behavior, with activation energies typically ranging from 60 to 90 kJ/mol depending on the specific transformation and catalyst system [21] [28]. Lower temperatures generally favor kinetic control, leading to preferential formation of products arising from the most accessible reaction pathways [18] [29].

At elevated temperatures, thermodynamic control becomes more significant, resulting in product distributions that reflect the relative stability of the various isomeric forms. This temperature-dependent selectivity can be exploited synthetically to access different isomeric products from the same starting material by appropriate choice of reaction conditions [30] [31].

Solvent Effects and Reaction Media

The choice of solvent can dramatically influence the course of acid-catalyzed isomerization reactions. Protic solvents such as alcohols and water can participate directly in the reaction mechanism, either as nucleophiles or as proton sources [32] [33]. The hydrogen bonding ability of the solvent affects the stability of charged intermediates and can influence the stereochemical outcome of the reaction [33] [34].

Aprotic solvents provide different reaction environments that can favor alternative mechanistic pathways. In solvents with low dielectric constants, ion-pair formation becomes more significant, potentially leading to altered selectivity patterns [35] [36]. The use of ionic liquids as reaction media has been explored for achieving enhanced selectivity and recyclability in acid-catalyzed isomerizations [37] [38].

Solvent-Mediated Stereochemical Control

The stereochemical outcome of reactions involving 3,3-dimethylhept-5-en-2-one can be significantly influenced by the choice of solvent system. Solvent effects on stereochemistry arise from multiple factors, including differential solvation of transition states, hydrogen bonding interactions, and the formation of organized solvent structures around reactive intermediates [33] [35].

Dielectric Constant Effects

The dielectric constant of the solvent plays a crucial role in determining the stereochemical outcome of reactions involving charged or polar transition states. High dielectric constant solvents such as water, dimethyl sulfoxide, and alcohols stabilize charged intermediates and can favor reaction pathways that proceed through ionic mechanisms [33] [36]. These solvents typically promote reactions with retention of configuration or increased racemization, depending on the specific reaction mechanism [34] [39].

Conversely, low dielectric constant solvents such as hydrocarbons and ethers provide environments that favor neutral or weakly polar transition states. In these media, concerted mechanisms that preserve stereochemical information are often preferred [35] [40]. The use of non-polar solvents can lead to enhanced stereoselectivity in reactions where the substrate contains pre-existing chiral centers [36] [41].

Hydrogen Bonding and Coordination Effects

Protic solvents can participate in hydrogen bonding interactions with both the substrate and reaction intermediates, leading to significant effects on stereochemical outcomes. The ability of solvents to act as hydrogen bond donors or acceptors can stabilize specific conformations of the substrate, influencing the approach geometry of reagents and the stereochemistry of the resulting products [33] [42].

In reactions involving 3,3-dimethylhept-5-en-2-one, the carbonyl group can serve as a hydrogen bond acceptor, leading to the formation of organized solvent structures. These structures can provide a chiral environment around the substrate, potentially leading to enhanced stereoselectivity even in the absence of chiral catalysts or reagents [35] [43].

Solvent Microstructure and Aggregation

The microstructure of solvent systems can have profound effects on reaction stereochemistry. In mixed solvent systems, the formation of solvent clusters or microdomains can create local environments with properties that differ significantly from those of the bulk solvent [33] [38]. These microenvironments can provide unique selectivity patterns that are not achievable in single-solvent systems [34] [37].

The aggregation behavior of solvents, particularly in aqueous-organic mixtures, can lead to the formation of structured domains that influence the conformational preferences of dissolved substrates. This effect has been exploited in the development of solvent systems that provide enhanced stereochemical control in organic transformations [35] [27].

Practical Applications and Optimization

The optimization of solvent systems for achieving desired stereochemical outcomes requires systematic evaluation of multiple parameters. The polarity, hydrogen bonding ability, and coordination properties of the solvent must all be considered in the design of effective reaction systems [39] [43]. Additionally, the temperature dependence of solvent effects must be evaluated, as changes in temperature can alter the balance between different solvation modes [36] [42].

The development of solvent screening protocols has become an important tool in the optimization of stereoselective reactions. High-throughput screening methods allow for the rapid evaluation of large numbers of solvent systems, facilitating the identification of optimal conditions for specific transformations [37] [38]. The use of predictive models based on solvent parameters can further accelerate the optimization process by providing guidance for the selection of promising solvent candidates [34] [27].

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

140.120115130 g/mol

Monoisotopic Mass

140.120115130 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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